Cas no 2172224-42-7 (3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)

3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid
- EN300-1530010
- 3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid
- 2172224-42-7
-
- インチ: 1S/C34H32N2O5/c1-23(33(39)36(20-19-32(37)38)21-24-9-3-2-4-10-24)25-15-17-26(18-16-25)35-34(40)41-22-31-29-13-7-5-11-27(29)28-12-6-8-14-30(28)31/h2-18,23,31H,19-22H2,1H3,(H,35,40)(H,37,38)
- InChIKey: LBJGJGGQHUYZJN-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1)C(C)C(N(CC1C=CC=CC=1)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 548.23112213g/mol
- 同位素质量: 548.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 41
- 回転可能化学結合数: 11
- 複雑さ: 858
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.6
- トポロジー分子極性表面積: 95.9Ų
3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1530010-0.5g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1530010-0.05g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1530010-250mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1530010-10.0g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1530010-2500mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1530010-50mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1530010-5.0g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1530010-0.1g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1530010-1.0g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1530010-5000mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}propanoic acid |
2172224-42-7 | 5000mg |
$9769.0 | 2023-09-26 |
3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid 関連文献
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acidに関する追加情報
Introduction to 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic Acid (CAS No. 2172224-42-7)
3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid, identified by its CAS number 2172224-42-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, characterized by its multiple functional groups, contributes to its unique chemical properties and potential therapeutic applications.
The molecular framework of 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid incorporates several key features that are of particular interest to researchers. The presence of a benzyl group at the N-position, a phenoxyacetic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) protected amino group suggests a high degree of structural complexity. This complexity is not only a testament to the synthetic prowess required to construct such molecules but also hints at their potential versatility in biological interactions.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways. The Fmoc group, commonly used in peptide synthesis, indicates that this molecule could be involved in processes related to protein modification or inhibition. Additionally, the benzyl and fluorene substituents may contribute to enhanced solubility or stability, factors that are crucial for pharmaceutical efficacy. The combination of these features makes 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid an intriguing candidate for further investigation.
In recent years, there has been a growing interest in the development of novel compounds that can interact with biological targets in unique ways. The structure of 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid aligns well with this trend, as it possesses the potential to serve as a scaffold for designing new drugs. For instance, its ability to mimic natural biomolecules or interfere with disease-causing pathways could lead to the development of treatments for various conditions.
The synthesis of such complex molecules is no small feat. It requires meticulous planning and execution, often involving multiple steps and the use of specialized reagents. The benzyl group, for example, is typically introduced through a nucleophilic substitution reaction, while the Fmoc protection is crucial for preventing unwanted side reactions during synthesis. Each step must be carefully optimized to ensure high yields and purity, which are essential for subsequent biological testing.
Beyond its synthetic challenges, 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid also presents opportunities for exploring new chemical biology concepts. Researchers are increasingly leveraging computational methods to predict the behavior of molecules before they are synthesized and tested experimentally. This approach can significantly reduce the time and resources required for drug discovery by identifying promising candidates early in the process.
The role of computational chemistry in understanding the properties of complex molecules cannot be overstated. Techniques such as molecular dynamics simulations and quantum mechanical calculations allow scientists to visualize how 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid might interact with biological targets at the atomic level. These insights can guide the design of modified versions of the molecule that may enhance its potency or selectivity.
In addition to computational methods, experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are invaluable for characterizing the structure and dynamics of this compound. X-ray crystallography provides high-resolution images of molecular structures, while NMR spectroscopy offers detailed information about atomic connectivity and chemical environment. Together, these techniques provide a comprehensive understanding of how 3-{N-benzyl-2-4-({(9H-fluoren-9-ylmethoxycarbonyl}amino)phenylpropanamido}propanoic acid behaves in different conditions.
The potential applications of this compound extend across various therapeutic areas. For instance, its structural features might make it suitable for developing treatments against neurological disorders, where modulation of protein function is key. Additionally, it could be explored as an anti-inflammatory agent or even as a component in anticancer therapies. The versatility suggested by its chemical makeup makes it a valuable asset in the pharmaceutical researcher's toolkit.
The journey from laboratory discovery to clinical application is long and often fraught with challenges. However, compounds like 3-{N-benzyl--{2--{4--{(9H-fluoren--{9--ylylmethoxycarbonyl)--{a--mino)}pheny}}--{propa--n--carbamido}}--{propa--noic acid}} have shown time and again that early-stage research can lead to groundbreaking therapies. The dedication and innovation required to explore such molecules are testaments to the human drive to improve health outcomes through science.
In conclusion, 3-{N-benzyl--{2--{4--{(9H-fluoren--{9--ylylmethoxycarbonyl)--{a--mino)}pheny}}--{propa--n--carbamido}}--{propa--noic acid}, with its CAS number 2172224–42–7, represents a fascinating example of how complex organic chemistry can contribute to medical progress. Its intricate structure and potential biological activities make it a promising candidate for further study. As research continues to uncover new ways to harness its properties, this compound could play an important role in shaping future treatments and improving patient care.
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